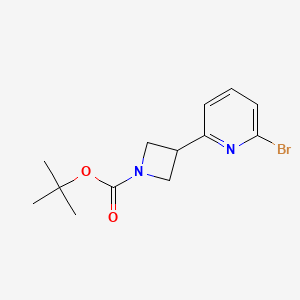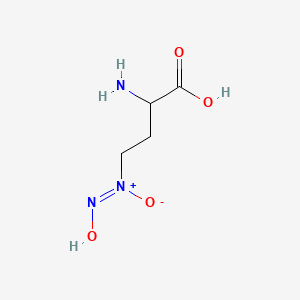
1,2,5,6,9,10-hexachlorodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5,6,9,10-Hexachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H16Cl6. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications.
準備方法
1,2,5,6,9,10-Hexachlorodecane can be synthesized through the chlorination of 1,5,9-decatriene. The process involves bubbling chlorine gas into neat 1,5,9-decatriene at room temperature, typically in a flask wrapped in aluminum foil to exclude light . This method was first reported by Tomy and co-workers in 1997 . The reaction conditions are crucial to ensure the desired product is obtained with minimal impurities.
化学反応の分析
1,2,5,6,9,10-Hexachlorodecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can also undergo oxidation to form various oxidized products.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2,5,6,9,10-Hexachlorodecane has several applications in scientific research:
Environmental Chemistry: It is used as an analytical standard for the quantification of polychloroalkanes in environmental samples.
Industrial Chemistry: The compound’s stability makes it useful in the production of materials that require resistance to degradation.
Biological Studies: It is used in studies investigating the effects of chlorinated hydrocarbons on biological systems.
作用機序
The mechanism of action of 1,2,5,6,9,10-hexachlorodecane involves its interaction with biological membranes and enzymes. The compound’s chlorinated structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
類似化合物との比較
1,2,5,6,9,10-Hexachlorodecane can be compared with other polychloroalkanes such as:
1,1,1,3,9,10-Hexachlorodecane: Similar in structure but with different chlorine atom positions.
1,2,3,4,5,6,7,8,9-Nonachlorodecane: Contains one more chlorine atom than this compound.
2,3,6,7-Tetrachlorooctane: A shorter chain polychloroalkane with fewer chlorine atoms.
The uniqueness of this compound lies in its specific chlorine atom arrangement, which influences its chemical properties and reactivity .
特性
CAS番号 |
189350-94-5 |
|---|---|
分子式 |
C10H16Cl6 |
分子量 |
348.9 g/mol |
IUPAC名 |
1,2,5,6,9,10-hexachlorodecane |
InChI |
InChI=1S/C10H16Cl6/c11-5-7(13)1-3-9(15)10(16)4-2-8(14)6-12/h7-10H,1-6H2 |
InChIキー |
SMINNPBPYQGOQK-UHFFFAOYSA-N |
正規SMILES |
C(CC(C(CCC(CCl)Cl)Cl)Cl)C(CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


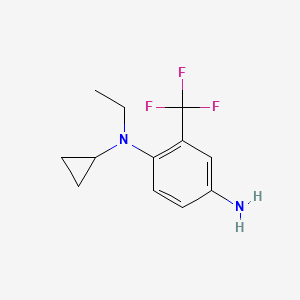

![Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-](/img/structure/B12084123.png)
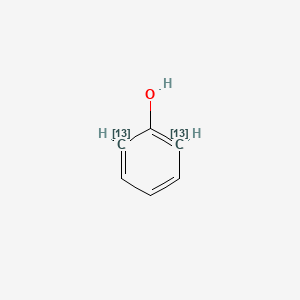


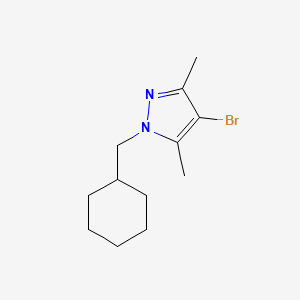

![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)

![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)
![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)
